2-Amino-5-methyl-3-nitrobenzoic acid
Overview
Description
2-Amino-5-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, a methyl group at the fifth position, and a nitro group at the third position on the benzene ring. This compound is known for its yellow solid form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-methyl-3-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-amino-5-methylbenzoic acid. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, followed by purification steps such as recrystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by coupling agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products:
Reduction: 2-Amino-5-methyl-3-aminobenzoic acid.
Substitution: Various azo compounds depending on the coupling agent used.
Oxidation: 2-Amino-5-carboxy-3-nitrobenzoic acid.
Scientific Research Applications
2-Amino-5-methyl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of 2-amino-5-methyl-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group allows the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
- 2-Amino-3-nitrobenzoic acid
- 2-Amino-5-nitrobenzoic acid
- 2-Amino-5-bromo-3-nitrobenzoic acid
Comparison: 2-Amino-5-methyl-3-nitrobenzoic acid is unique due to the presence of the methyl group at the fifth position, which influences its chemical reactivity and physical properties. Compared to 2-amino-3-nitrobenzoic acid and 2-amino-5-nitrobenzoic acid, the methyl group provides steric hindrance and affects the compound’s solubility and melting point. The presence of the bromine atom in 2-amino-5-bromo-3-nitrobenzoic acid introduces additional reactivity, making it suitable for different applications .
Properties
IUPAC Name |
2-amino-5-methyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUISNJFUYWQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282957 | |
Record name | 2-amino-5-methyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-34-9 | |
Record name | 5465-34-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28975 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-5-methyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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